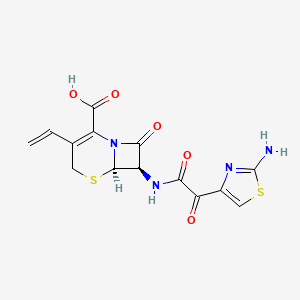

Cefdinir Glyoxalic Analog

説明

Cefdinir Glyoxalic Analog is a chemical compound with the molecular formula C14H12N4O5S2 and a molecular weight of 380.4 . It is used in the preparation of Cephalosporin C, an antibiotic used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis .

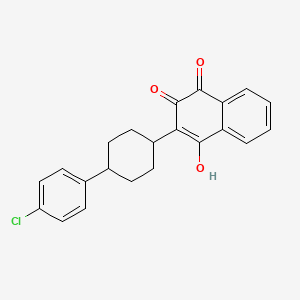

Molecular Structure Analysis

The molecular structure of Cefdinir Glyoxalic Analog can be represented by the SMILES notation:OC(C(N1[C@@]2([H])C@H=N3)=O)=O)C1=O)=C(CS2)C=C)=O .

科学的研究の応用

Antibacterial Activity

Cefdinir, a third-generation cephalosporin, exhibits broad-spectrum in vitro activity against various Gram-positive and Gram-negative aerobes, including common respiratory tract pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. Its resistance to hydrolysis by common β-lactamases and its pharmacokinetics that allow for once- or twice-daily administration make it an effective choice in the treatment of infections of the respiratory tract and skin (Guay, 2000; Jones, 1995).

Clinical Efficacy in Pediatric and Adult Infections

Cefdinir has shown good clinical and bacteriological efficacy in the treatment of various mild-to-moderate infections in both adults and pediatric patients. Its effectiveness spans across a range of infections, including respiratory tract infections like acute bacterial rhinosinusitis, streptococcal pharyngitis, and skin infections (Perry & Scott, 2004).

Tolerability and Palatability

While cefdinir is generally well-tolerated, diarrhea is the most common adverse event across all age groups. However, discontinuation rates due to adverse events are generally similar for cefdinir and comparator groups. Notably, cefdinir oral suspension was preferred over other pediatric antibiotic suspensions in terms of taste by children aged 4 to 8 years, indicating its superior palatability, a factor that can significantly influence compliance in pediatric patients (Holas et al., 2005).

Resistance Trends

Resistance to third-generation cephalosporins like cefdinir arises mainly due to β-lactamase production, reduced permeation of the drug, or alteration of the target site. While resistance among Enterobacteriaceae to cefdinir is relatively infrequent, monitoring bacterial resistance to these compounds is crucial to ensure the accuracy and reliability of community- and hospital-based treatment policies (Acar, 1995).

特性

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t7-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEZCSSBFVPIRD-JMCQJSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103524 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13344713 | |

CAS RN |

79350-14-4 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79350-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

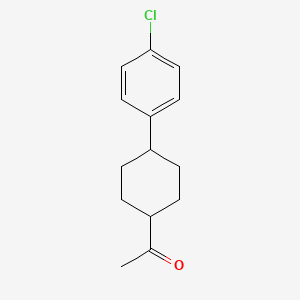

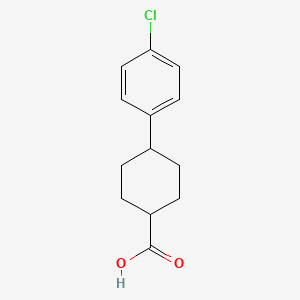

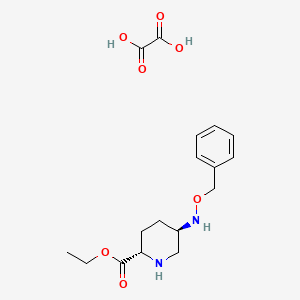

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

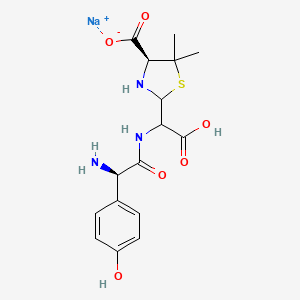

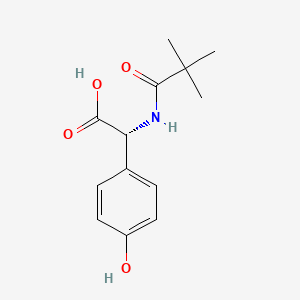

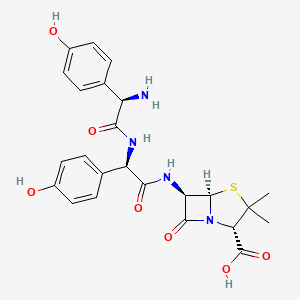

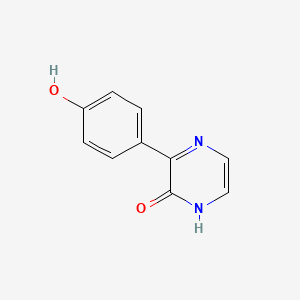

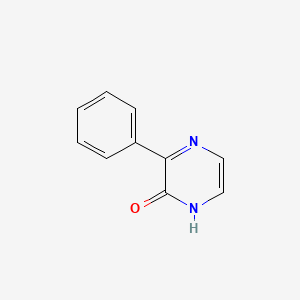

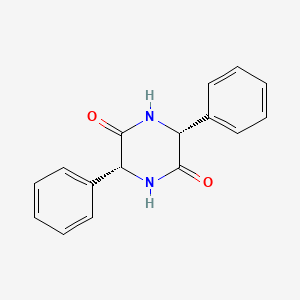

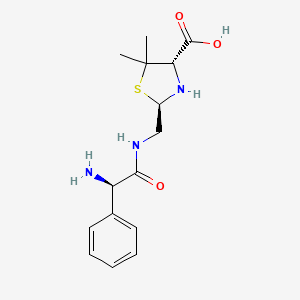

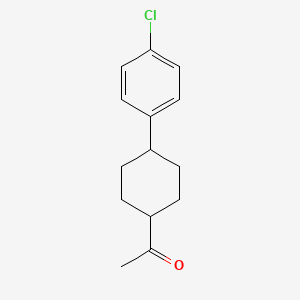

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。